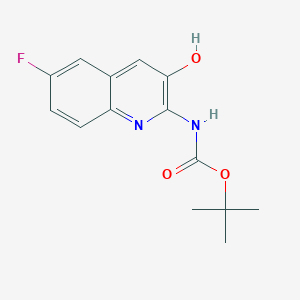
tert-Butyl (6-fluoro-3-hydroxyquinolin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-fluoro-3-hydroxyquinolin-2-yl)carbamate is a chemical compound with the molecular formula C14H15FN2O3 and a molecular weight of 278.28 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a fluoro group and a hydroxy group, as well as a tert-butyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-Butyl (6-fluoro-3-hydroxyquinolin-2-yl)carbamate involves a multi-step reaction process. Here is a general outline of the synthetic route :
Step 1: The starting material, 6-fluoro-3-hydroxyquinoline, is reacted with pyridine and dichloromethane under an inert atmosphere at 0-20°C.
Step 2: The intermediate product is then treated with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 0-20°C under an inert atmosphere.
Step 3: The resulting compound is reacted with N-ethyl-N,N-diisopropylamine and p-toluenesulfonyl chloride in dichloromethane for 19 hours at 20°C under an inert atmosphere.
Step 4: Finally, the product is treated with potassium carbonate in methanol for 16 hours at 20°C under an inert atmosphere.
Chemical Reactions Analysis
tert-Butyl (6-fluoro-3-hydroxyquinolin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (6-fluoro-3-hydroxyquinolin-2-yl)carbamate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6-fluoro-3-hydroxyquinolin-2-yl)carbamate involves its interaction with specific molecular targets and pathways . The fluoro and hydroxy groups play a crucial role in its binding to target proteins, while the quinoline core provides stability and specificity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
tert-Butyl (6-fluoro-3-hydroxyquinolin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (6-chloro-3-hydroxyquinolin-2-yl)carbamate: Similar structure but with a chloro group instead of a fluoro group.
tert-Butyl (6-bromo-3-hydroxyquinolin-2-yl)carbamate: Similar structure but with a bromo group instead of a fluoro group.
tert-Butyl (6-iodo-3-hydroxyquinolin-2-yl)carbamate: Similar structure but with an iodo group instead of a fluoro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15FN2O3 |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-3-hydroxyquinolin-2-yl)carbamate |
InChI |
InChI=1S/C14H15FN2O3/c1-14(2,3)20-13(19)17-12-11(18)7-8-6-9(15)4-5-10(8)16-12/h4-7,18H,1-3H3,(H,16,17,19) |
InChI Key |
KRIDADFBSUEHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C=C(C=CC2=N1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




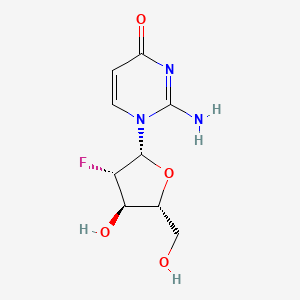
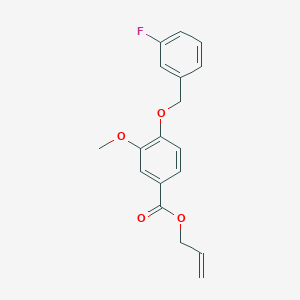
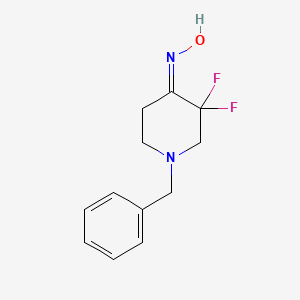
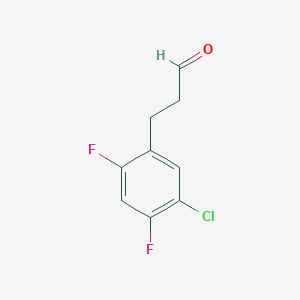

![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B12998311.png)
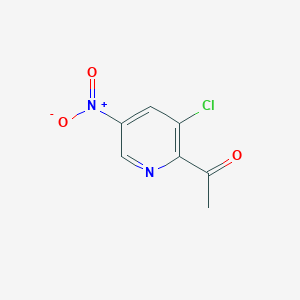
![Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide](/img/structure/B12998317.png)
![2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B12998320.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12998343.png)

